molecular formula C6H4N2O3S B081470 Aniline, p-nitro-N-sulfinyl- CAS No. 13165-67-8

Aniline, p-nitro-N-sulfinyl-

Cat. No. B081470
CAS RN: 13165-67-8
M. Wt: 184.17 g/mol
InChI Key: VFCGVVBHMYTZSL-UHFFFAOYSA-N
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Description

Aniline, p-nitro-N-sulfinyl- is a chemical compound that has been extensively studied for its potential use in scientific research. This compound has unique properties that make it useful for a variety of applications, including its ability to act as a potent inhibitor of certain enzymes. In

Scientific Research Applications

Aniline, p-nitro-N-sulfinyl-, has been extensively studied for its potential use in scientific research. One of its primary applications is as an inhibitor of certain enzymes, particularly those involved in the biosynthesis of cholesterol. This inhibition can have a significant impact on the regulation of cholesterol levels in the body and may have potential therapeutic applications for the treatment of hypercholesterolemia.

Mechanism of Action

The mechanism of action of aniline, p-nitro-N-sulfinyl-, involves its ability to bind to the active site of certain enzymes, thereby inhibiting their activity. This inhibition occurs through the formation of a covalent bond between the compound and the enzyme, which prevents the enzyme from carrying out its normal function. The specific enzymes that are targeted by aniline, p-nitro-N-sulfinyl-, vary depending on the application, but they typically involve those involved in the biosynthesis of cholesterol or other important metabolic pathways.
Biochemical and Physiological Effects:
The biochemical and physiological effects of aniline, p-nitro-N-sulfinyl-, are primarily related to its ability to inhibit certain enzymes. This inhibition can have a significant impact on the regulation of cholesterol levels in the body, as well as other metabolic pathways. In addition, the compound has been shown to have anti-inflammatory properties, which may have potential therapeutic applications for the treatment of inflammatory diseases.

Advantages and Limitations for Lab Experiments

Aniline, p-nitro-N-sulfinyl-, has several advantages for use in lab experiments. It is a potent inhibitor of certain enzymes, which makes it useful for studying the role of these enzymes in various metabolic pathways. In addition, the compound is relatively stable and can be easily synthesized in large quantities. However, there are also limitations to its use, including its potential toxicity and the need for careful control of its synthesis and handling.

Future Directions

There are several future directions for research on aniline, p-nitro-N-sulfinyl-. One area of interest is the development of new applications for the compound, particularly in the treatment of hypercholesterolemia and other metabolic disorders. In addition, there is a need for further studies on the toxicity and safety of the compound, as well as its potential interactions with other drugs or compounds. Finally, there is a need for continued research into the mechanism of action of aniline, p-nitro-N-sulfinyl-, and its potential use in the development of new therapeutic agents.

Synthesis Methods

The synthesis of aniline, p-nitro-N-sulfinyl-, involves the reaction of aniline with sulfur dioxide and nitric oxide. This reaction results in the formation of the desired compound, which can then be purified through a series of chemical processes. The purity of the final product is critical for its use in scientific research, and the synthesis method must be carefully controlled to ensure that the compound is of sufficient quality.

properties

CAS RN

13165-67-8

Product Name

Aniline, p-nitro-N-sulfinyl-

Molecular Formula

C6H4N2O3S

Molecular Weight

184.17 g/mol

IUPAC Name

1-nitro-4-(sulfinylamino)benzene

InChI

InChI=1S/C6H4N2O3S/c9-8(10)6-3-1-5(2-4-6)7-12-11/h1-4H

InChI Key

VFCGVVBHMYTZSL-UHFFFAOYSA-N

SMILES

C1=CC(=CC=C1N=S=O)[N+](=O)[O-]

Canonical SMILES

C1=CC(=CC=C1N=S=O)[N+](=O)[O-]

Origin of Product

United States

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